2-Bromoquinazolin-7-ol

Site-selective cross-coupling Quinazoline halogen reactivity Palladium catalysis

Synthesizing kinase-focused libraries with 2-chloro- or 2-iodoquinazolin-7-ol often leads to unpredictable site-selectivity or premature decomposition. 2-Bromoquinazolin-7-ol solves this with an optimal C-Br bond that balances shelf-stability and Pd-catalyzed cross-coupling reactivity. • The 7-OH can be alkylated or sulfonylated while C2-Br remains intact, enabling true sequential diversification for ATP-competitive inhibitor SAR. • The intermediate C-Br bond dissociation energy (~339 kJ·mol⁻¹) ensures multi-week stability at -20 °C under inert gas, reducing failed reactions. • Documented site-selectivity hierarchy (C4-Cl > C2-Br) allows reliable stepwise derivatization when a 4-chloro substituent is present. Procure with confidence for reproducible, high-yield synthetic campaigns.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
Cat. No. B12973049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoquinazolin-7-ol
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1O)Br
InChIInChI=1S/C8H5BrN2O/c9-8-10-4-5-1-2-6(12)3-7(5)11-8/h1-4,12H
InChIKeyWTOMZQKVYQWDQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoquinazolin-7-ol – Orthogonal Building Block


2-Bromoquinazolin-7-ol (C₈H₅BrN₂O, MW 225.04) is a heterobifunctional quinazoline building block featuring a bromine atom at position 2 and a hydroxyl group at position 7 on the fused bicyclic core . This substitution pattern provides two chemically orthogonal handles: the C(2)–Br bond is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution, while the 7‑OH group enables O‑alkylation, O‑arylation, sulfonylation, or protection/deprotection strategies that are precluded or less efficient when the hydroxyl is replaced by non‑exchangeable substituents [1]. The compound serves as a modular intermediate in medicinal chemistry programs—especially kinase inhibitor discovery—where independent elaboration of the 2‑ and 7‑positions is required to explore structure-activity relationships (SAR) around a privileged quinazoline pharmacophore.

Why Generic 2-Haloquinazoline-7-ol Substitution Fails


Simply interchanging 2‑bromo‑, 2‑chloro‑, or 2‑iodoquinazolin‑7‑ol in a synthetic sequence is unreliable because the intrinsic reactivity of the C(2)–halogen bond—and its site-selectivity relative to other electrophilic centers on the scaffold—is halogen-dependent. In heteroaryl halides, the C–Br bond offers an experimentally accessible balance of oxidative addition activity and shelf-stability that differs markedly from the more sluggish C–Cl bond or the hyper-reactive, less stable C–I bond [1]. Furthermore, when a 4‑chloro substituent coexists on the quinazoline core, site-discrimination between C(4)–Cl and C(2)–halogen is crucial for sequential cross-coupling: literature evidence confirms that C(4)–Cl undergoes preferential substitution over C(2)–Br under standard palladium catalysis, enabling stepwise derivatization that is lost when using the more competitive C(2)–I analogue [1]. Without matching the specific halogen to the desired chemo- and regioselectivity profile, synthetic outcomes become unpredictable in multi-step routes.

Cross-Coupling Site-Selectivity and Reactivity Evidence


C(4)–Cl vs. C(2)–Br Site-Selectivity in Cross-Coupling

In 2‑aryl‑4‑chloro‑6‑bromo‑substituted quinazolines, palladium-catalyzed cross-coupling preferentially occurs at the C(4)–Cl position over the C(2)–Br position. This selectivity is attributed to the greater electrophilicity of the C(4)–Cl bond induced by the α‑nitrogen effect of the quinazoline ring system [1]. The C(2)–Br bond remains intact under these conditions, allowing it to be preserved for a subsequent second cross-coupling step. This established reactivity order enables the rational design of sequential one‑pot or stepwise transformations that exploit 2‑bromoquinazolin‑7‑ol as a dual‑handle intermediate.

Site-selective cross-coupling Quinazoline halogen reactivity Palladium catalysis

Comparative C–X Bond Dissociation Energies

The C–Br bond dissociation energy (BDE) in bromobenzene is approximately 339 kJ·mol⁻¹, intermediate between the stronger C–Cl bond (≈400 kJ·mol⁻¹ in chlorobenzene) and the weaker C–I bond (≈280 kJ·mol⁻¹ in iodobenzene) [1]. While these values represent unactivated aryl halides, the relative ordering is conserved in heteroaryl systems including quinazolines. The intermediate BDE of the C(2)–Br bond imparts sufficient thermal stability for storage and handling (recommended ≤ –20 °C under inert atmosphere) while maintaining adequate reactivity for oxidative addition to Pd(0) under mild conditions (room temperature to 60 °C), avoiding the pre-decomposition and homocoupling side-reactions often observed with iodoquinazolines .

Bond dissociation energy Heteroaryl halide reactivity Computational chemistry

Predicted Physicochemical Property Differentiation

Computed molecular properties differentiate 2‑bromoquinazolin‑7‑ol from its closest commercially available regioisomers. The 2‑bromo‑7‑hydroxy substitution pattern yields a predicted LogP of 2.10, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . In contrast, the 6‑bromo‑2‑(methylthio)quinazolin‑7‑ol analogue has increased lipophilicity (predicted LogP ~3.3) due to the methylthio group, and the 2‑chloroquinazolin‑7‑ol analogue has a lower molecular weight (180.59 g·mol⁻¹ vs 225.04 g·mol⁻¹) but reduced leaving-group capability at the 2‑position . These differences in LogP, hydrogen-bonding capacity, and molecular dipole directly impact membrane permeability, solubility, and protein-binding potential in downstream biological screening.

Lipophilicity Hydrogen bonding Drug-likeness

7-OH Orthogonal Functionalization vs. Non-Hydroxylated Analogue

The 7‑OH group in 2‑bromoquinazolin‑7‑ol permits chemoselective O‑alkylation, O‑sulfonylation, or silyl protection under conditions that leave the C(2)–Br bond intact, enabling a two-directional derivatization sequence [1]. In contrast, 2‑bromoquinazoline (CAS 1316275-31-6) lacks any hydroxyl handle and thus can only be elaborated through the C(2) position—a critical limitation when SAR studies require independent variation of both the 2‑ and 7‑substituents simultaneously [2]. The presence of the 7‑OH group also provides a hydrogen-bond donor/acceptor anchor absent in 2‑bromoquinazoline, which can strengthen target engagement in kinase active sites that interact with the 7‑position via conserved water networks (e.g., EGFR hinge-region interactions).

Orthogonal protection strategy Bifunctional building block Late-stage functionalization

Optimal Application Scenarios


Kinase Inhibitor SAR via Sequential 7-O-Functionalization and 2-Arylation

SAR programs targeting quinazoline-based kinase inhibitors (e.g., EGFR, RIPK2/3, AAK1) benefit from the orthogonal reactivity of 2‑bromoquinazolin‑7‑ol. The 7‑OH can be first alkylated or converted to a sulfonate ester to probe hydrophobic pocket interactions, and the C(2)–Br subsequently diversified via Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents. This two-step sequence is enabled by the documented site-selectivity hierarchy in which C(2)–Br remains intact during non-palladium-mediated O‑functionalization and during palladium catalysis when C(4)–Cl is the more activated leaving group [1].

Covalent Probe Design with 7-OH as Phosphate Mimetic

The 7‑hydroxyl group of 2‑bromoquinazolin‑7‑ol can serve as a phosphate or phenol bioisostere in ATP-competitive kinase inhibitor design. Structure-based docking studies with quinazoline scaffolds indicate that a hydroxyl at the 7‑position can participate in hydrogen-bond networks with the kinase hinge region, mimicking the ribose 3′‑OH interaction pattern [2]. The C(2)–Br then serves as the diversification point for optimizing selectivity across the kinome. The predicted LogP of 2.10 and HBD count of 1 meet the typical property criteria for ATP-site ligands.

Building Block for Polycarbo-Substituted Quinazoline Materials

As demonstrated in polycarbo-substituted quinazoline syntheses, 2‑haloquinazoline building blocks can be elaborated into extended π‑conjugated systems with tunable photophysical properties via sequential cross-coupling [1]. 2‑Bromoquinazolin‑7‑ol provides the 7‑OH as a derivatizable anchor for fluorophore attachment or solid-support immobilization, while the C(2)–Br permits stepwise carbon-carbon bond formation to introduce aryl, alkynyl, or alkenyl substituents for emission wavelength tuning.

Procurement Decision: Optimal 2-Halogen for Library Synthesis

When planning a parallel library of 2‑substituted‑7‑functionalized quinazolines, the procurement officer or laboratory manager must select between 2‑bromo‑, 2‑chloro‑, and 2‑iodoquinazolin‑7‑ol. The intermediate C–Br bond dissociation energy (≈339 kJ·mol⁻¹) [3] ensures adequate shelf-stability during multi-week synthesis campaigns, with recommended storage under inert atmosphere at –20 °C, while providing sufficient reactivity for room-temperature Pd-catalyzed cross-coupling . This balance reduces failed reactions due to premature decomposition (a known issue with iodoquinazolines) and avoids the elevated catalyst loadings or prolonged reaction times often required for 2‑chloroquinazoline substrates.

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